

Application Notes and Protocols: Photocatalytic Hydrogen Evolution with Cobalt-TPMA Complexes

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Compound of Interest

Compound Name: *Tris(2-pyridylmethyl)amine*

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These application notes provide a comprehensive overview and detailed protocols for conducting photocatalytic hydrogen evolution experiments using cobalt-TPMA (**tris(2-pyridylmethyl)amine**) complexes. This document outlines the synthesis of the catalyst, the experimental setup for photocatalysis, and methods for data analysis.

Introduction

The production of hydrogen through water splitting using sunlight is a promising strategy for generating clean and sustainable energy. Molecular catalysts, particularly those based on earth-abundant metals like cobalt, are of significant interest due to their tunability and potential for high efficiency. Cobalt complexes with tetradentate TPMA ligands have been identified as competent catalysts for hydrogen evolution.[1][2][3][4] This document details the application of a series of cobalt(II) complexes based on the TPMA ligand scaffold for photocatalytic hydrogen production.

The typical photocatalytic system consists of three main components: a photosensitizer, a sacrificial electron donor, and the cobalt-TPMA catalyst.[2][3] A commonly used photosensitizer is tris(2,2'-bipyridine)ruthenium(II) ($[\text{Ru}(\text{bpy})_3]^{2+}$), which absorbs visible light.[2][3][5] Ascorbic acid often serves as the sacrificial electron donor, providing the electrons needed for the reduction of the cobalt catalyst and subsequent proton reduction.[2][3]

Quantitative Data Summary

The performance of various cobalt-TPMA complexes in photocatalytic hydrogen evolution is summarized in the table below. The data is based on experiments conducted in an acetate buffer (0.1 M, pH 4.0) with $[\text{Ru}(\text{bpy})_3]^{2+}$ as the photosensitizer and ascorbic acid as the sacrificial electron donor.

Catalyst	H ₂ Evolved (μmol)	Turnover Number (TON)	Turnover Frequency (TOF) (h ⁻¹)
CoL0	1.2	120	60
CoL1	1.0	100	50
CoL2	0.9	90	45
CoL3	1.1	110	55
CoL4	0.8	80	40

*TON (Turnover Number) = moles of H₂ produced / moles of catalyst. *TOF (Turnover Frequency) = moles of H₂ produced / (moles of catalyst × time).

Experimental Protocols

Synthesis of Cobalt-TPMA Complexes (General Procedure)

This protocol describes a general method for the synthesis of cobalt(II) complexes with TPMA and its derivatives.

Materials:

- **Tris(2-pyridylmethyl)amine** (TPMA) or its substituted derivatives
- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Methanol

- Diethyl ether

Procedure:

- Dissolve the TPMA ligand (1 equivalent) in methanol.
- In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 equivalent) in methanol.
- Slowly add the cobalt(II) solution to the ligand solution while stirring.
- Continue stirring the reaction mixture at room temperature for 4-6 hours.
- Reduce the solvent volume under reduced pressure.
- Precipitate the complex by adding diethyl ether.
- Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
- Characterize the synthesized complex using standard analytical techniques (e.g., NMR, mass spectrometry, elemental analysis).

Photocatalytic Hydrogen Evolution

This protocol details the procedure for a typical photocatalytic hydrogen evolution experiment.

Materials:

- Cobalt-TPMA complex
- Tris(2,2'-bipyridine)ruthenium(II) chloride hexahydrate ($[\text{Ru}(\text{bpy})_3]\text{Cl}_2 \cdot 6\text{H}_2\text{O}$)
- Ascorbic acid
- Acetate buffer (0.1 M, pH 4.0)
- Septum-sealed reaction vessel (e.g., quartz cuvette or Schlenk tube)
- Light source (e.g., solar simulator or LED lamp with appropriate wavelength)

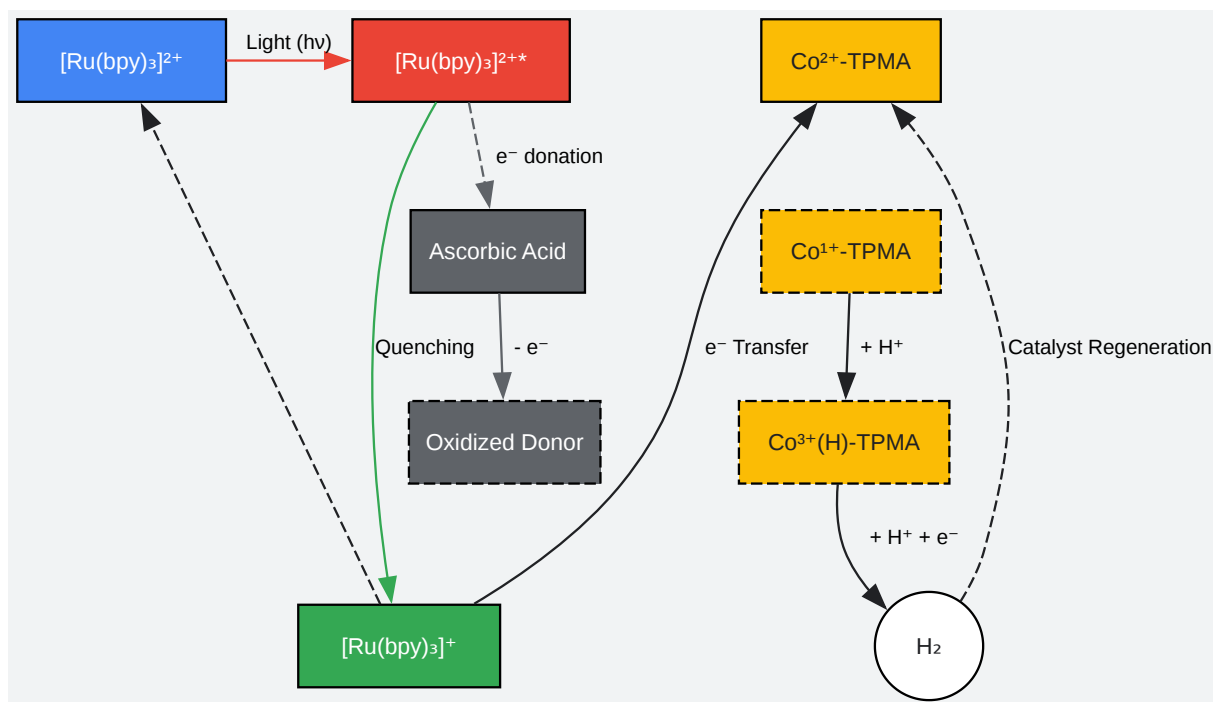
- Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Procedure:

- Prepare a stock solution of the cobalt-TPMA complex, [Ru(bpy)₃]Cl₂, and ascorbic acid in the acetate buffer.
- In the reaction vessel, combine the appropriate volumes of the stock solutions to achieve the desired final concentrations (e.g., 0.5 mM [Ru(bpy)₃]²⁺, 0.1 M ascorbic acid, and 0.2 mM cobalt catalyst).
- Seal the vessel with a septum and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.
- Place the reaction vessel in a thermostatted holder and position it at a fixed distance from the light source.
- Start the irradiation and periodically take headspace samples (e.g., 100 µL) using a gas-tight syringe.
- Inject the gas sample into the GC-TCD to quantify the amount of hydrogen produced.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Continue the experiment for the desired duration, taking gas samples at regular intervals.

Diagrams

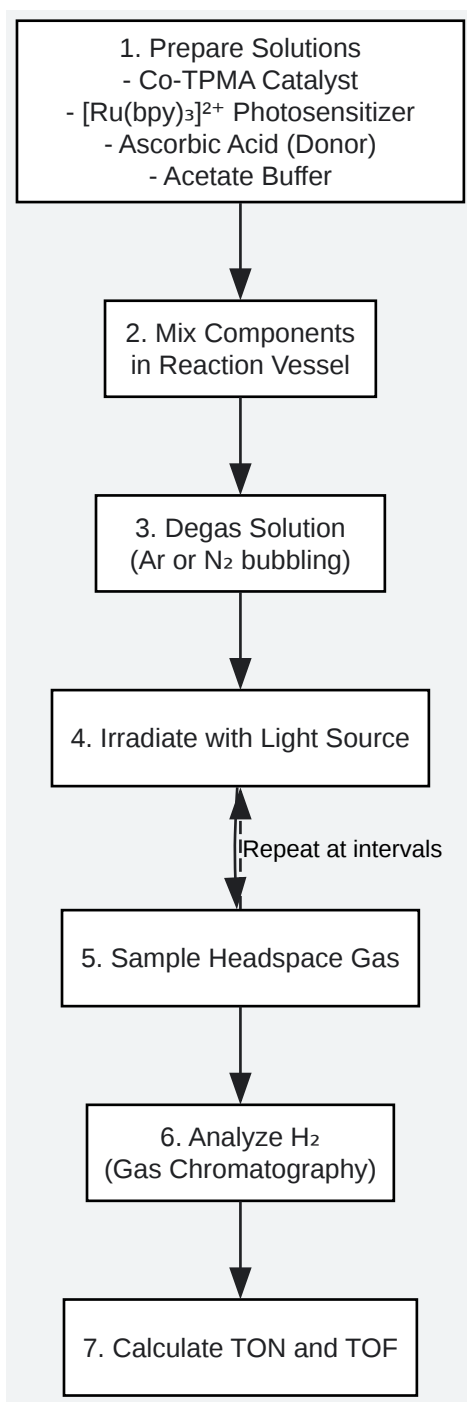
Photocatalytic Cycle



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Caption: Photocatalytic hydrogen evolution cycle with a cobalt-TPMA complex.

Experimental Workflow



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Caption: Experimental workflow for photocatalytic hydrogen evolution.

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